Dach-mida is derived from iminodiacetic acid and is part of the broader class of organoboron compounds. It has gained prominence due to its role in iterative coupling methodologies and as a stabilizing agent for boron species, which are critical in many synthetic pathways, including pharmaceutical development and materials science.
The synthesis of Dach-mida typically involves several steps:
For instance, a method described in literature involves heating a mixture of MIDA (N-methyliminodiacetic acid) with acetic anhydride and pyridine at elevated temperatures, resulting in the formation of MIDA anhydride, which can be further processed to yield various derivatives .
Dach-mida has a distinctive molecular structure characterized by its two carboxylic acid groups and an imine functionality. The structural formula can be represented as:
Key structural data include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Dach-mida. For example, NMR data typically show distinct chemical shifts corresponding to the methyl and methylene protons associated with the imino and carboxylic functionalities .
Dach-mida participates in various chemical reactions primarily through its boronate derivatives. Key reactions include:
For example, studies have shown that MIDA boronates demonstrate high selectivity in cross-coupling reactions when paired with various electrophiles, allowing for efficient synthesis of complex organic molecules .
The mechanism by which Dach-mida functions as a stabilizing ligand involves coordination with boron species. This coordination reduces the reactivity of boronic acids, allowing for controlled reactions under mild conditions.
Relevant data indicate that Dach-mida derivatives maintain their integrity during standard laboratory handling, making them suitable for diverse applications .
Dach-mida finds extensive applications in synthetic organic chemistry:
Data assimilation (DA) emerged as a critical methodology for integrating observational data with computational models to improve predictions in Earth system sciences. Traditional DA approaches were predominantly model-dependent, requiring extensive customization and invasive coding specific to each model architecture. Early ecological applications employed systems like the Carbon Cycle Data Assimilation System (CCDAS) and Carbon Data Model Framework (CARDAMOM), which were hardwired to specific ecological models such as the Biosphere Energy Transfer Hydrology (BETHY) model [1]. This model-dependency created significant technical barriers, as scientists needed expertise in both domain-specific modeling and DA algorithms. The technical complexity was compounded by the need to understand multiple programming languages (e.g., Fortran for model development and MATLAB for DA implementation) and update codebases for each new model or observational dataset [1] [5]. These limitations restricted DA applications primarily to specialized research groups with substantial computational resources, hindering broader adoption across environmental sciences.
The mathematical foundation of MIDA rests on Bayesian inference, which provides a rigorous probabilistic framework for parameter estimation and uncertainty quantification. Formally, Bayes' theorem expresses the posterior probability distribution of parameters C given observations Z as:
$$p(C|Z) \propto p(Z|C)p(C)$$
where:
MIDA implements this through Markov Chain Monte Carlo (MCMC) algorithms, which iteratively sample parameter space to approximate posterior distributions without requiring assumptions about linearity. This approach fundamentally differs from traditional methods like the Ensemble Kalman Filter (EnKF) used in systems like the Data Assimilation Research Testbed (DART), which can violate mass conservation principles in biogeochemical models through discontinuous parameter updates when assimilating new data [1] [6]. The Bayesian framework enables MIDA to quantify parameter uncertainties through full posterior distributions rather than point estimates, providing robust uncertainty characterization for ecological forecasting.
MIDA operationalizes Bayesian theory through a structured workflow comprising four core elements:
This structured approach separates the DA process from model specifics, enabling consistent application across diverse modeling frameworks. The explicit separation of concerns allows researchers to focus on scientific inquiries rather than technical implementation details.
MIDA's architecture employs a three-stage workflow specifically designed for universal application:
This modular design enables unprecedented cross-disciplinary flexibility, demonstrated through successful applications to:
Technical implementation supports models written in any programming language (Fortran, C/C++, Python, R, MATLAB) and operates across multiple platforms (Windows, Linux, macOS, HPC environments). The dual interface options (Graphical User Interface and Command Line) accommodate diverse user preferences without requiring Python package installations, as all dependencies are precompiled [4].
Table 1: MIDA Implementation Features Across Computational Environments
Feature Category | Implementation Details | Cross-Disciplinary Applications |
---|---|---|
Programming Language Support | Fortran, C/C++, C#, MATLAB, R, Python | DALEC (C), ELM (Fortran), BiomeE (Python) |
Operating Systems | Windows, Linux, MacOS | Workstation to HPC environments |
Execution Interfaces | GUI, Command Line | Field researchers to computational scientists |
Task Management | Slurm compatibility | High-performance computing clusters |
Visualization | Automated diagnostic plots | Standardized output across all model types |
MIDA eliminates the technical barriers inherent in conventional DA frameworks through its non-invasive approach to model integration. Traditional systems require substantial model-specific customization:
In contrast, MIDA reduces implementation effort by 50-90% compared to traditional systems by treating models as executable black boxes. Validation studies demonstrated equivalent or superior parameter estimation accuracy while eliminating months of technical integration effort typically required for ecological models [1] [6]. The framework maintains model fidelity by executing original model code without modification, ensuring scientific integrity of simulations while providing rigorous parameter optimization.
Table 2: Functional Comparison Between MIDA and Traditional DA Systems
System Attribute | Traditional DA Systems | MIDA Implementation |
---|---|---|
Model Dependency | High (model-specific coding) | None (black-box execution) |
Implementation Time | 3-12 months per model | Hours to days |
Programming Knowledge | Required (multiple languages) | Not required |
Parameter Optimization Method | Variable (EnKF, Levenberg-Marquardt) | MCMC (Bayesian) |
Uncertainty Quantification | Ensemble-based | Full posterior distributions |
Observation Integration | Custom coding per dataset | File-based configuration |
Platform Flexibility | Often restricted | Cross-platform (Win/Linux/Mac/HPC) |
Technical Barrier | High | Minimal |
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